N-[(furan-2-yl)methyl]-2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide
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Overview
Description
2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(furan-2-ylmethyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a benzofuro[3,2-d]pyrimidine core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps. One common method starts with the preparation of benzofuro[3,2-d]pyrimidine derivatives through an annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine . This reaction yields 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be further aromatized to form benzofuro[3,2-d]pyrimidines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and sulfides, depending on the specific reaction and conditions used.
Scientific Research Applications
2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(furan-2-ylmethyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound may have therapeutic potential, particularly in the development of drugs targeting specific biological pathways.
Industry: It can be used in the development of new materials and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s benzofuro[3,2-d]pyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes and biological outcomes, making the compound a valuable tool in research and drug development .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuro[3,2-d]pyrimidine derivatives, such as:
- 2-butylamino-3-(4-fluorophenyl)benzofuro[3,2-d]pyrimidin-4(3H)-one
- Benzofuro[3,2-c]quinoline derivatives
Uniqueness
What sets 2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(furan-2-ylmethyl)acetamide apart is its unique combination of a benzofuro[3,2-d]pyrimidine core with a furan ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various scientific applications.
Biological Activity
N-[(furan-2-yl)methyl]-2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide is a complex organic compound with significant potential for various biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies.
Structural Overview
The compound features a unique structural arrangement that includes:
- Furan moiety : A five-membered aromatic ring containing oxygen.
- Tricyclic framework : A complex bicyclic structure that may enhance its interaction with biological targets.
- Sulfanyl group : Contributing to its reactivity and potential biological interactions.
Biological Activities
Preliminary studies indicate that N-[(furan-2-yl)methyl]-2-{...} exhibits various biological activities:
- Antimicrobial Activity : Similar compounds containing furan and sulfur functionalities have shown antimicrobial effects against various pathogens.
- Anticancer Properties : The structural complexity may allow for interactions with cancer cell pathways, potentially inhibiting tumor growth.
- Anti-inflammatory Effects : Compounds with similar frameworks have been noted for their potential in reducing inflammation.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of related compounds that share structural features with N-[(furan-2-yl)methyl]-2-{...}:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-(Hydroxymethyl)-2-furan carboxylic acid | Contains a furan ring | Antibacterial activity against Staphylococcus aureus |
4-chloro-N-(3-methylphenyl)benzamide | Amide bond with aromatic substitution | Anticancer properties |
Furan derivatives with thiol groups | Similar furan and sulfur moieties | Antimicrobial effects |
Synthesis Methods
The synthesis of N-[(furan-2-yl)methyl]-2-{...} typically involves multi-step organic synthesis techniques:
- Formation of the Furan Ring : This can be achieved through cyclization reactions involving diketones.
- Construction of the Tricyclic Core : Involves several cyclization steps using specific catalysts.
- Incorporation of Sulfanyl Group : This step may involve nucleophilic substitution reactions to introduce the sulfanyl functionality.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to N-[(furan-2-yl)methyl]-2-{...}. For instance:
-
Antimicrobial Studies : Research has demonstrated that derivatives containing furan and thiol groups exhibit significant antimicrobial properties against Gram-positive and Gram-negative bacteria.
- Reference: A study published in the Journal of Medicinal Chemistry highlighted the efficacy of furan-containing compounds against Escherichia coli and Staphylococcus aureus.
-
Anticancer Research : Investigations into the anticancer potential of similar tricyclic compounds have shown promising results in inhibiting cancer cell proliferation in vitro.
- Reference: A publication in Cancer Letters reported that tricyclic structures can interfere with cancer cell signaling pathways, leading to reduced cell viability.
-
Mechanism of Action Studies : The mechanism by which these compounds exert their effects often involves binding to specific enzymes or receptors within cells, modulating their activity.
- Reference: Research in Biochemical Pharmacology has outlined how certain furan derivatives interact with protein targets, influencing cellular processes.
Properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c21-14(18-8-11-4-3-7-22-11)9-24-17-16-15(19-10-20-17)12-5-1-2-6-13(12)23-16/h1-7,10H,8-9H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPQKJFVOQPHGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.